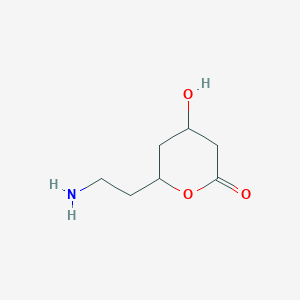
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate is a compound that combines lithium, a benzyloxy group, and a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these functional groups imparts specific chemical properties that make it valuable for research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate typically involves the reaction of 4-(benzyloxy)-4-oxobutanoic acid with a suitable phosphonate reagent in the presence of a lithium source. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate optimization techniques to enhance efficiency, reduce costs, and minimize environmental impact. These techniques may include the use of continuous flow reactors, advanced purification methods, and recycling of reagents .
Análisis De Reacciones Químicas
Types of Reactions
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters or acids.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonate esters, while reduction can produce phosphonate derivatives with different functional groups. Substitution reactions can result in a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate include other phosphonate derivatives, such as:
- Lithium phosphonate
- Benzyloxy phosphonate
- Oxobutanoyl phosphonate
Uniqueness
This compound is unique due to the specific combination of lithium, benzyloxy, and phosphonate groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H11Li2O6P |
|---|---|
Peso molecular |
284.1 g/mol |
Nombre IUPAC |
dilithium;benzyl 4-oxo-4-phosphonatobutanoate |
InChI |
InChI=1S/C11H13O6P.2Li/c12-10(6-7-11(13)18(14,15)16)17-8-9-4-2-1-3-5-9;;/h1-5H,6-8H2,(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
YSEYTZLMSCVVJX-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C1=CC=C(C=C1)COC(=O)CCC(=O)P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)


![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)

